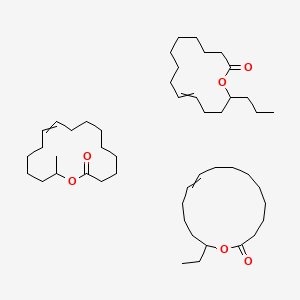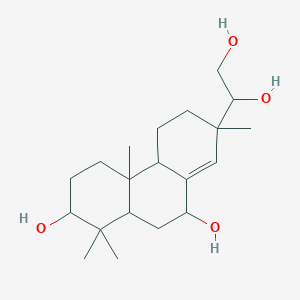
7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxydarutigenol is a natural product that belongs to the genus of Trichenes. It has the molecular formula C20H32O2 and a relative molecular mass of 304.47 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxydarutigenol involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure .
Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using advanced techniques such as flow chemistry or biocatalysis .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxydarutigenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
7-Hydroxydarutigenol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Hydroxydarutigenol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The specific molecular targets and pathways are still under investigation, but it is thought to interact with enzymes and receptors involved in these processes .
Vergleich Mit ähnlichen Verbindungen
- Erythroxytriol P (CAS#7121-99-5)
- Kirenol (CAS#52659-56-0)
- 9-Hydroxydarutigenol (CAS#1188282-00-9)
- Darutigenol (CAS#5940-00-1)
- Darutoside (CAS#59219-65-7)
- 16-O-Acetyldarutigenol (CAS#1188282-01-0)
- Hythiemoside A (CAS#853267-91-1)
- Hythiemoside B (CAS#853267-90-0)
- 15,16-Di-O-acetyldarutoside (CAS#1188282-02-1)
- ent-14,16-Epoxy-8-pimarene-3,15-diol (CAS#1188281-98-2)
Uniqueness: 7-Hydroxydarutigenol is unique due to its specific molecular structure and the presence of a hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C20H34O4 |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol |
InChI |
InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3 |
InChI-Schlüssel |
BIPACBIPISLDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13386952.png)

![[1-(4-{2-[4-(3-o-Tolyl-ureido)-phenyl]-acetyl}-morpholine-3-carbonyl)-piperidin-4-yl]-acetic acid](/img/structure/B13386959.png)

![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)
![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)
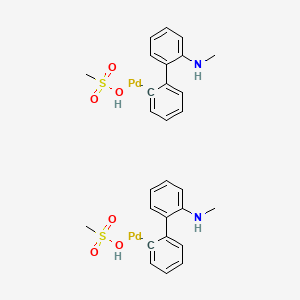
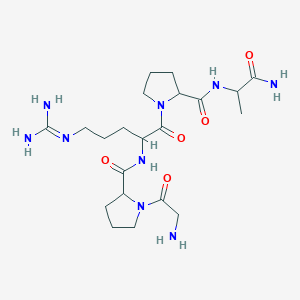
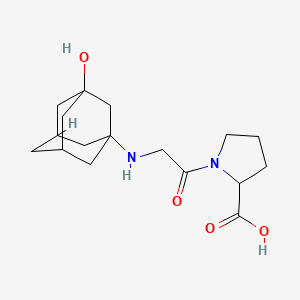
![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
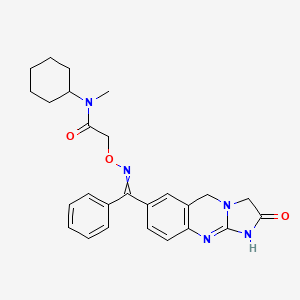
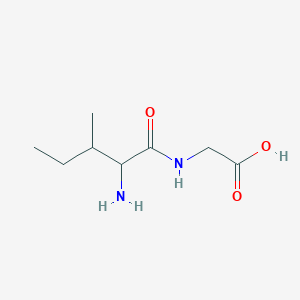
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
